[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazolidine ring, and a chlorophenyl group
Preparation Methods
The synthesis of 2-[(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions for these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-[(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include those with pyrrole and thiazolidine rings, such as:
- 2-[(5E)-5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
- 2-[(5E)-5-{[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of 2-[(5E)-5-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C18H15ClN2O3S2 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[(5E)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-10-7-12(11(2)21(10)14-5-3-13(19)4-6-14)8-15-17(24)20(9-16(22)23)18(25)26-15/h3-8H,9H2,1-2H3,(H,22,23)/b15-8+ |
InChI Key |
IATOQSBLLKVRQV-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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